molecular formula C26H23NO4 B11616465 3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl phenoxyacetate

3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl phenoxyacetate

Cat. No.: B11616465
M. Wt: 413.5 g/mol
InChI Key: AATVQPKYYWKQBR-UHFFFAOYSA-N
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Description

3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with acetyl, benzyl, and phenoxyacetate groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-phenoxyacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The acetyl, benzyl, and phenoxyacetate groups are introduced through various substitution reactions. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the benzyl group can be added through benzylation reactions.

    Final Assembly: The final step involves the esterification of the indole derivative with phenoxyacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-phenoxyacetate has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s indole core is known for its biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl 2-phenoxyacetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(3-acetyl-1-benzyl-2-methylindol-5-yl) 2-phenoxyacetate

InChI

InChI=1S/C26H23NO4/c1-18-26(19(2)28)23-15-22(31-25(29)17-30-21-11-7-4-8-12-21)13-14-24(23)27(18)16-20-9-5-3-6-10-20/h3-15H,16-17H2,1-2H3

InChI Key

AATVQPKYYWKQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C

Origin of Product

United States

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